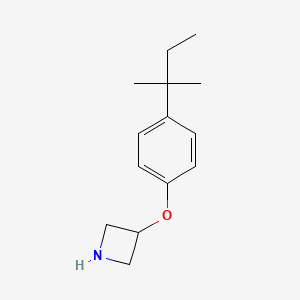

3-(4-(tert-Pentyl)phenoxy)azetidine

CAS No.: 1220016-28-3

Cat. No.: VC2671741

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220016-28-3 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine |

| Standard InChI | InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 |

| Standard InChI Key | CSJKVPQCFJLHBD-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 |

| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 |

Introduction

Chemical Structure and Properties

3-(4-(tert-Pentyl)phenoxy)azetidine consists of an azetidine ring connected to a phenoxy group substituted with a tert-pentyl moiety at the para position. The four-membered azetidine ring, though strained, contributes to the compound's unique spatial arrangement and reactivity profile.

Basic Identification Data

The compound belongs to the chemical family of phenoxy-substituted azetidines, featuring a four-membered nitrogen-containing heterocycle (azetidine) connected to an aryloxy group with a tert-pentyl substituent. Based on structural analysis and comparison with similar compounds, the following properties can be established:

| Property | Value |

|---|---|

| Chemical Name | 3-(4-(tert-Pentyl)phenoxy)azetidine |

| Catalog Identification | Z-47189 |

| Molecular Formula | C₁₄H₂₁NO |

| Theoretical Molecular Weight | 219.33 g/mol |

| Physical State | Solid |

| Standard Purity | ≥95% |

Structural Comparison with Related Compounds

Understanding 3-(4-(tert-Pentyl)phenoxy)azetidine requires examination of structurally similar compounds that have been more extensively characterized. The compound shares core structural elements with other phenoxy-azetidine derivatives that have established pharmaceutical applications .

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(4-(tert-Pentyl)phenoxy)azetidine | Not assigned | C₁₄H₂₁NO | 219.33 |

| 3-(4-(trifluoromethyl)phenoxy)azetidine | 76263-21-3 | C₁₀H₁₀F₃NO | 217.19 |

| 3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine | 1220021-39-5 | C₁₄H₂₀ClNO | 253.77 |

The 3-(4-(trifluoromethyl)phenoxy)azetidine analog has documented physical properties that provide insight into the likely characteristics of our target compound. This related compound exhibits a density of 1.277 g/cm³, boiling point of 257.3°C at 760 mmHg, and melting point of 109.4°C . Based on structural similarities, 3-(4-(tert-Pentyl)phenoxy)azetidine would likely have comparable physical behavior with adjustments for the difference in substituents.

Synthetic Approaches

Several synthetic routes can be employed to prepare 3-(4-(tert-Pentyl)phenoxy)azetidine, based on established methodologies for structurally similar compounds. The synthesis typically involves formation of the azetidine ring and subsequent functionalization or direct nucleophilic substitution reactions.

Nucleophilic Substitution Method

One viable approach involves nucleophilic displacement using a protected 3-hydroxyazetidine derivative and appropriately substituted phenols:

-

Protection of the azetidine nitrogen, typically using Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups

-

Activation of 3-hydroxyazetidine for nucleophilic displacement

-

Reaction with 4-(tert-pentyl)phenol under basic conditions

-

Deprotection to yield the final product

This methodology parallels the synthesis of related compounds reported in literature, where protected azetidines serve as key building blocks .

Thiol Alkylation-Oxidation-Elimination/Fluorination Sequence

An alternative synthesis pathway based on recent literature employs a three-step sequence:

-

Thiol alkylation of aryloxetanols using catalysts such as lithium triflimide or iron chloride

-

Oxidation of the resulting intermediates

-

Elimination/functionalization to generate the target azetidine structure

This approach has been successfully employed for the preparation of various oxetane and azetidine sulfonyl fluorides, which can be further modified to yield the desired 3-(4-(tert-Pentyl)phenoxy)azetidine .

Spectroscopic Characterization

Based on similar compounds, the predicted spectroscopic data for 3-(4-(tert-Pentyl)phenoxy)azetidine would include:

¹H NMR (400 MHz, CDCl₃): Expected signals include azetidine ring protons (δ ~3.5-4.0 ppm, 4H), the methine proton at position 3 of the azetidine ring (δ ~4.8-5.0 ppm, 1H), aromatic protons (δ ~6.7-7.2 ppm, 4H), and signals corresponding to the tert-pentyl group (δ ~0.7-1.8 ppm).

This prediction is based on the documented NMR data for 3-(4-(trifluoromethyl)phenoxy)azetidine, which shows characteristic signals at δ 3.85 (m, 2H), 3.96 (m, 2H), 4.99 (m, 1H), 6.77 (d, 2H), and 7.50 (m, 2H) .

Biological and Pharmaceutical Significance

Azetidine derivatives, including 3-(4-(tert-Pentyl)phenoxy)azetidine, have attracted significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

The four-membered azetidine ring confers unique structural and conformational properties that may influence receptor binding and improve pharmacokinetic profiles compared to other heterocyclic compounds .

Structure-Activity Relationships

The tert-pentyl substituent in 3-(4-(tert-Pentyl)phenoxy)azetidine likely contributes to its lipophilicity, potentially enhancing membrane permeability and improving pharmacokinetic properties. The para position of this substituent on the phenoxy ring may influence receptor binding and target selectivity.

Studies on related compounds suggest that modifications to the azetidine ring, particularly at positions 1 and 3, can significantly impact biological activity. For instance, N-substituted azetidines, such as 3-phenoxy-1-azetidinecarboxamides, have demonstrated anticonvulsant activity .

Chemical Reactivity and Modifications

The reactivity of 3-(4-(tert-Pentyl)phenoxy)azetidine is governed by both the strained azetidine ring and the phenoxy moiety, offering multiple sites for potential chemical modifications.

N-Functionalization

Applications as Building Blocks

Azetidine derivatives serve as valuable building blocks for the creation of structural diversity in combinatorial libraries and for the development of pharmaceutically relevant compounds.

Combinatorial Chemistry Applications

3-(4-(tert-Pentyl)phenoxy)azetidine represents a promising scaffold for combinatorial chemistry due to its potential for diverse functionalization. The compound can serve as a key building block for generating libraries of compounds with varying biological activities .

The four-membered azetidine ring provides a rigid framework that can influence the spatial arrangement of attached functional groups, potentially enhancing binding specificity to biological targets.

Incorporation into Peptides

Azetidine derivatives can be incorporated into peptide structures to create peptide mimetics with improved stability and bioavailability. The incorporation of azetidine amino acids into peptides has been demonstrated to induce conformational constraints that can enhance receptor selectivity and metabolic stability .

Fragment-Based Drug Design

As a structural fragment, 3-(4-(tert-Pentyl)phenoxy)azetidine offers several advantages for fragment-based drug design:

-

Relatively low molecular weight, allowing room for further functionalization

-

Conformational rigidity from the azetidine ring

-

Potential for specific interactions through the phenoxy moiety and nitrogen atom

-

Lipophilic character contributed by the tert-pentyl group

These properties make it a valuable fragment for building more complex drug candidates with optimized pharmacological profiles.

Analytical Methods and Characterization

Proper characterization of 3-(4-(tert-Pentyl)phenoxy)azetidine requires the application of various analytical techniques to confirm structure, purity, and physical properties.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as critical methods for assessing the purity of 3-(4-(tert-Pentyl)phenoxy)azetidine. Based on similar compounds, typical HPLC conditions might include:

| Parameter | Conditions |

|---|---|

| Column | C18 reverse phase |

| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |

| Detection | UV at 254 nm and 210 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | Compound-specific (to be determined experimentally) |

Spectroscopic Methods

Multiple spectroscopic techniques can be employed for structural confirmation:

-

NMR Spectroscopy: 1H, 13C, and 2D experiments (COSY, HSQC, HMBC) for complete structural elucidation

-

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis

-

IR Spectroscopy: Identification of key functional groups (N-H, C-O-C stretching)

-

UV Spectroscopy: Determination of absorption maxima and molar absorptivity

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography of suitable crystals would provide unambiguous three-dimensional structural information, including bond lengths, angles, and conformational details.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume